1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene is an aromatic compound that features both chloro and fluoro substituents on a benzene ring, along with a sulfanylmethyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and other reduced sulfur-containing compounds can be obtained.
Scientific Research Applications
1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its aromatic and halogenated functional groups, affecting molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific use of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity.
1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene: A positional isomer with different substitution patterns.
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene: Another isomer with a different position of the chlorophenyl group.
Uniqueness
1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chloro and fluoro groups, along with the sulfanylmethyl moiety, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-chloro-4-[(3-chlorophenyl)sulfanylmethyl]-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-1-3-11(7-10)17-8-9-4-5-13(16)12(15)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXYXWGAXIYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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